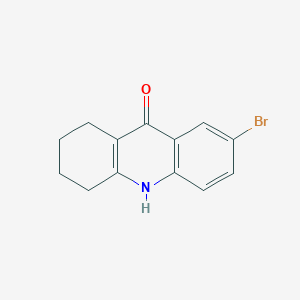
7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one is a chemical compound with the molecular formula C13H12BrNO and a molecular weight of 278.15 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of 7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one consists of a bromine atom attached to a tetrahydroacridinone core . The InChI code for this compound is 1S/C13H12BrNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h5-7H,1-4H2,(H,15,16) .Physical And Chemical Properties Analysis
7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one is a solid at room temperature . It has a molecular weight of 278.14 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one and related acridine derivatives have been a focal point in chemical synthesis studies. For instance, research by Reisch et al. (1984) explored halogenation reactions to synthesize acronycine, a significant natural product, using similar compounds. This demonstrates the utility of acridine derivatives in complex organic synthesis processes (Reisch, Mester, & Aly, 1984).
Crystal Structure Analysis
The crystal structure and intermolecular interactions of acridine derivatives, including 7-Bromo-acridine compounds, have been extensively analyzed. Wera et al. (2016) conducted a detailed study on the molecular packing in crystals of acridine derivatives, highlighting the importance of understanding these interactions in designing new compounds with specific properties (Wera, Storoniak, Serdiuk, & Zadykowicz, 2016).
Antitumor Properties
Several studies have indicated the potential antitumor properties of acridine derivatives. Sugaya et al. (1994) synthesized 7-substituted 6H-pyrazolo[4,5,1-de]acridin-6-ones, showing DNA intercalating ability and antiproliferative activity, suggesting their use as antitumor agents (Sugaya, Mimura, Shida, Osawa, Matsukuma, Ikeda, Akinaga, Morimoto, Ashizawa, & Okabe, 1994).
DNA Interaction Studies
The interaction of acridone-based derivatives with DNA has been a subject of interest, given their potential therapeutic applications. Thimmaiah et al. (2015) conducted studies on N10-alkylated 2-bromoacridones, revealing their strong binding to DNA. This underscores the significance of such compounds in developing new therapeutics that target DNA (Thimmaiah, Ugarkar, Martis, Shaikh, Coutinho, & Yergeri, 2015).
Antimicrobial and Antiparasitic Effects
Acridine derivatives have also been explored for their antimicrobial and antiparasitic properties. For example, Di Giorgio et al. (2003) investigated 9-Chloro and 9-amino-2-methoxyacridines for their antiproliferative properties against Leishmania infantum, an important area in the development of new antiparasitic drugs (Di Giorgio, Delmas, Filloux, Robin, Seferian, Azas, Gasquet, Costa, Timon-David, & Galy, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
7-bromo-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h5-7H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNGWEJDWSSTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(N2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

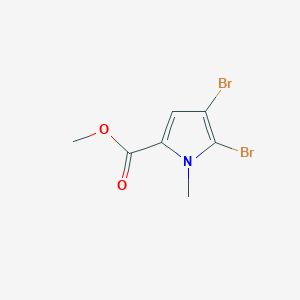
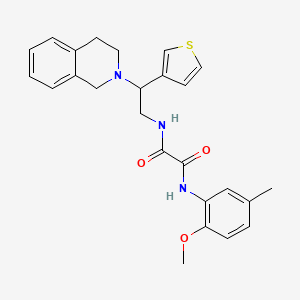
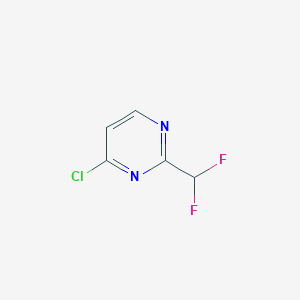
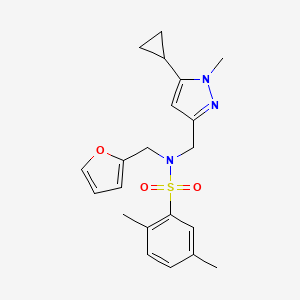
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2770657.png)
![rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans](/img/no-structure.png)
![N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770661.png)
![Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate](/img/structure/B2770662.png)
![2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2770663.png)
![Ethyl 3-(4-chlorophenyl)-5-(3-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770667.png)
![Ethyl 1-[2-(4-ethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2770668.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2770670.png)
![(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2770674.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2770675.png)